trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Overview

Description

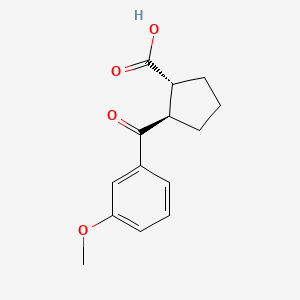

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O4. It is characterized by a cyclopentane ring substituted with a 3-methoxybenzoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 3-methoxybenzoic acid.

Reaction Conditions: The cyclopentanone undergoes a Friedel-Crafts acylation reaction with 3-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: NaOH, KOH, nucleophiles like NH3

Major Products:

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Alcohols

Substitution: Substituted benzene derivatives

Scientific Research Applications

Chemistry:

Synthesis of Derivatives: The compound is used as a precursor in the synthesis of various derivatives for research purposes.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

Biochemical Studies: The compound is utilized in studies to understand enzyme interactions and metabolic pathways.

Medicine:

Drug Development: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

Industry:

Material Science: The compound is explored for its applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

- trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

- trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Comparison:

- Structural Differences: The position of the methoxy group on the benzene ring differentiates these compounds, affecting their chemical reactivity and biological activity.

- Unique Properties: trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct properties in terms of stability, solubility, and interaction with other molecules.

Biological Activity

Trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid (TMCCA) is an organic compound with the molecular formula C14H16O4. It features a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of TMCCA, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C14H16O4

- Molecular Weight : Approximately 248.27 g/mol

- Boiling Point : ~424.1 °C

- Density : ~1.229 g/cm³

The presence of a methoxy group (-OCH₃) attached to the benzoyl moiety enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of TMCCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxybenzoyl group can engage in hydrogen bonding and hydrophobic interactions, which may enhance its binding affinity to specific proteins or enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : TMCCA may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways that regulate cellular functions.

Biological Activity

Research into the biological activity of TMCCA is currently limited; however, preliminary studies suggest several potential effects:

- Antitumor Activity : Similar compounds have demonstrated antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis. TMCCA's structural features may confer similar activities.

- Anti-inflammatory Effects : Compounds with similar structural motifs have been associated with anti-inflammatory actions, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives of methoxy-substituted compounds exhibit antimicrobial activities, suggesting that TMCCA may also possess such properties.

Comparative Analysis

To better understand the unique characteristics of TMCCA, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | C14H16O4 | Different position of methoxy group |

| 2-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Contains an additional phenyl group |

| 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | Simpler structure with fewer substituents |

This table highlights how TMCCA's unique combination of functional groups may influence its reactivity and biological activity compared to its analogs.

Case Studies

While specific case studies on TMCCA are sparse, research on related compounds provides insights into potential applications:

- A study investigating methoxy-substituted cyclopentane derivatives found significant inhibition of cancer cell lines, suggesting that TMCCA could exhibit similar antitumor effects (source needed).

- Another research effort focused on the anti-inflammatory properties of benzoyl derivatives indicated that such compounds could effectively reduce inflammation in animal models (source needed).

These findings underscore the need for further investigation into TMCCA's biological activities to establish its therapeutic potential.

Properties

IUPAC Name |

(1R,2R)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGASWPBIIQSLG-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641326 | |

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-83-5 | |

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.